molecular formula C9H7ClN2O B13067228 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one

4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B13067228
M. Wt: 194.62 g/mol
InChI Key: OUAPMRSMELCUET-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-2-nitropyridine with methylamine, followed by reduction and cyclization.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of naphthyridine N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted naphthyridines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1,8-naphthyridin-2(1H)-one
  • 1-Methyl-1,8-naphthyridin-2(1H)-one
  • 4-Chloro-1,8-naphthyridine

Uniqueness

4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a chlorine atom and a methyl group can lead to distinct interactions with biological targets compared to other naphthyridine derivatives.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-1-methyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-12-8(13)5-7(10)6-3-2-4-11-9(6)12/h2-5H,1H3

InChI Key

OUAPMRSMELCUET-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C2=C1N=CC=C2)Cl

Origin of Product

United States

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